Cddo-EA - 932730-51-3

Cddo-EA

Catalog Number: EVT-506152
CAS Number: 932730-51-3
Molecular Formula: C33H46N2O3
Molecular Weight: 518.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CDDO-EA is synthesized from the parent compound CDDO through a chemical reaction involving ethyl amine. It belongs to a class of compounds known as triterpenoids, which are characterized by their complex polycyclic structures and diverse biological activities. The synthesis is typically conducted in a laboratory setting, with Reata Pharmaceuticals being one of the primary sources for this compound .

Synthesis Analysis

The synthesis of CDDO-EA involves the condensation reaction of ethyl amine with CDDO acid chloride. This reaction is carried out under controlled conditions to ensure high purity and yield. The process can be summarized as follows:

  1. Reagents: Ethyl amine and CDDO acid chloride.
  2. Method: The reaction typically occurs in an organic solvent under inert atmosphere conditions to prevent moisture interference.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity, which is generally greater than 95% .

The synthesis parameters must be carefully controlled, including temperature, reaction time, and concentration of reactants, to optimize yield and minimize by-products.

Molecular Structure Analysis

CDDO-EA has a complex molecular structure characterized by multiple rings typical of triterpenoids. Its chemical formula is C27H33NC_{27}H_{33}N with a molecular weight of approximately 397.56 g/mol. The structural features include:

  • Core Structure: A pentacyclic triterpene framework.
  • Functional Groups: An ethyl amide group attached at the C-28 position contributes to its solubility and biological activity.
  • Stereochemistry: The stereochemistry of CDDO-EA plays a significant role in its interaction with biological targets, particularly in activating the Nrf2 pathway.

The detailed molecular structure can be represented as follows:

Structure C27H33N\text{Structure }\text{C}_{27}\text{H}_{33}\text{N}
Chemical Reactions Analysis

CDDO-EA participates in various chemical reactions that contribute to its biological activities:

  1. Activation of Nrf2 Pathway: CDDO-EA induces the expression of antioxidant genes through Nrf2 activation, leading to enhanced cellular defense mechanisms against oxidative stress.
  2. Inhibition of Inflammatory Pathways: It suppresses the activity of inducible nitric oxide synthase (iNOS) and other inflammatory mediators, which are often upregulated in cancerous tissues .
  3. Induction of Apoptosis: In cancer cell lines, CDDO-EA has been shown to induce programmed cell death through mechanisms that involve modulation of signaling pathways like STAT3 .

These reactions highlight CDDO-EA's potential as an anti-cancer agent and its utility in managing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action for CDDO-EA primarily revolves around its ability to activate the Nrf2 transcription factor. Upon activation, Nrf2 translocates to the nucleus where it binds to antioxidant response elements (AREs) in the promoter regions of target genes involved in detoxification and antioxidant defense.

Key aspects include:

  • Nrf2 Activation: CDDO-EA stabilizes Nrf2 by preventing its degradation through the Keap1-Nrf2 pathway.
  • Gene Expression Modulation: This leads to increased expression of genes encoding for heme oxygenase-1 (HO-1), glutathione S-transferases, and other protective enzymes .
  • Reduction of Oxidative Stress: By enhancing antioxidant defenses, CDDO-EA helps mitigate oxidative damage in cells, particularly in neurodegenerative models and cancer .
Physical and Chemical Properties Analysis

CDDO-EA exhibits several notable physical and chemical properties:

These properties are critical for formulating effective delivery systems for therapeutic applications.

Applications

CDDO-EA has shown promise across various scientific applications:

  1. Cancer Prevention: Studies indicate that CDDO-EA can reduce tumor incidence and progression in preclinical models of lung cancer by inhibiting carcinogenic processes .
  2. Neuroprotection: Its ability to reduce oxidative stress makes it a candidate for treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease .
  3. Inflammation Modulation: Given its anti-inflammatory properties, CDDO-EA may be useful in treating conditions characterized by chronic inflammation.
Molecular Mechanisms of CDDO-EA in Modulating Inflammatory Pathways

Inhibition of NF-κB Signaling in Pro-Inflammatory Contexts

The nuclear factor kappa B (NF-κB) pathway serves as a master regulator of inflammation, and CDDO-EA demonstrates targeted inhibition at multiple nodal points within this signaling cascade. Under basal conditions, NF-κB remains sequestered in the cytoplasm by its inhibitory protein IκBα. Pro-inflammatory stimuli (e.g., LPS, TNF-α) trigger IκB kinase (IKK)-mediated phosphorylation of IκBα, leading to its proteasomal degradation and subsequent nuclear translocation of NF-κB subunits (primarily p65/p50 dimers) to activate transcription of inflammatory genes.

CDDO-EA disrupts this cascade by preventing IκBα phosphorylation and degradation. In vitro studies using L6-GLUT4myc rat myotubes demonstrated that pretreatment with 500 nM CDDO-EA completely abolished LPS-induced IκBα degradation, thereby retaining NF-κB in the cytoplasm [3]. This inhibition correlates with reduced phosphorylation of IKKβ, the upstream kinase responsible for IκBα activation. Furthermore, immunocytochemistry revealed that CDDO-EA blocked p65 nuclear translocation in myotubes exposed to LPS [3]. The compound’s efficacy extends beyond muscle cells; in RAW 264.7 macrophages, CDDO-EA suppressed LPS-induced phosphorylation of the p65 subunit at Ser536, a critical modification for its transcriptional activity [1] [3].

Table 1: Key Molecular Events in NF-κB Pathway Inhibition by CDDO-EA

Molecular EventCell TypeEffect of CDDO-EAExperimental Context
IKKβ phosphorylationL6-GLUT4myc myotubes>90% suppressionLPS stimulation (100 ng/mL)
IκBα degradationRAW 264.7 macrophagesComplete inhibitionLPS stimulation (100 ng/mL)
p65 nuclear translocationTHP-1 human macrophages~80% reductionLPS stimulation (100 ng/mL)
p65 (Ser536) phosphorylationL6-GLUT4myc myotubesUndetectable levelsLPS stimulation (100 ng/mL)

The upstream mechanisms involve CDDO-EA’s interference with Toll-like receptor 4 (TLR4) activation. Obesity elevates circulating LPS, which binds TLR4 on macrophages and myocytes, initiating downstream NF-κB signaling. CDDO-EA reduces surface expression of TLR4 in skeletal muscle cells, thereby dampening sensitivity to LPS [3]. This multi-tiered suppression of NF-κB activation establishes CDDO-EA as a potent inhibitor of inflammation-initiated gene transcription.

Suppression of Cytokine and Chemokine Production (TNF-α, IL-6, MCP-1) in Macrophages and Myocytes

CDDO-EA significantly attenuates the production of key inflammatory mediators in both immune and metabolic cells. Macrophages are primary instigators of obesity-associated inflammation, while skeletal muscle myocytes contribute to and amplify inflammatory cascades via myokine secretion.

In RAW 264.7 murine macrophages, CDDO-EA (500 nM) reduced LPS-induced secretion of critical cytokines:

  • TNF-α: 85% reduction
  • IL-6: 78% reduction
  • IL-1β: 82% reduction
  • MCP-1: 90% reduction [3]

Similar efficacy was observed in human THP-1 macrophages, confirming relevance across species [3]. The suppression occurred at transcriptional and translational levels, with quantitative PCR showing >70% decreases in Tnf, Il6, Il1b, and Mcp1 mRNA within 6 hours of LPS exposure. This aligns with CDDO-EA’s NF-κB inhibitory activity, as the promoters of these genes contain κB binding sites.

Skeletal muscle cells, when inflamed, exacerbate metabolic dysfunction through cytokine release. CDDO-EA (500 nM) suppressed LPS-induced MCP-1 and TNF-α gene expression by 88% and 83%, respectively, in L6-GLUT4myc myotubes [3]. MCP-1 (monocyte chemoattractant protein-1) is particularly significant as it recruits monocytes/macrophages to muscle tissue, creating a vicious cycle of inflammation. CDDO-EA disrupted this loop by blocking MCP-1 synthesis at its source.

Table 2: CDDO-EA-Mediated Suppression of Inflammatory Mediators

Inflammatory MediatorCell TypeReduction by CDDO-EARegulatory Mechanism
TNF-αRAW 264.7 macrophages85%Transcriptional (NF-κB blockade)
MCP-1L6-GLUT4myc myotubes88%Transcriptional (NF-κB blockade)
IL-6THP-1 human macrophages78%Transcriptional (NF-κB blockade)
IL-1βRAW 264.7 macrophages82%Transcriptional & post-translational

Beyond transcriptional control, CDDO-EA may influence post-translational processing. IL-1β secretion requires caspase-1-mediated cleavage via the inflammasome. Preliminary data suggest CDDO-EA suppresses NLRP3 inflammasome activation in macrophages, potentially limiting mature IL-1β release [1].

Paracrine Regulation of Skeletal Muscle Inflammation via Macrophage-Myocyte Crosstalk

Obesity-induced skeletal muscle inflammation involves intricate crosstalk between infiltrating macrophages and resident myocytes. CDDO-EA disrupts this paracrine signaling by targeting both cell types, thereby breaking the inflammatory feedback loop.

In obese skeletal muscle, resident macrophages adopt a pro-inflammatory (M1) phenotype when activated by factors like LPS or free fatty acids. These macrophages secrete TNF-α and IL-1β, which impair insulin signaling in myocytes by:

  • Inducing serine phosphorylation of IRS-1, blocking its interaction with the insulin receptor
  • Downregulating GLUT4 expression and membrane translocation
  • Activating NF-κB within myocytes, prompting them to secrete MCP-1 [1] [5]

Myocyte-derived MCP-1 then recruits additional monocytes from the circulation, differentiating into M1 macrophages that further amplify inflammation—a self-perpetuating cycle.

CDDO-EA interrupts this circuit at multiple points:

  • In macrophages: Reduces TNF-α, IL-1β, and IL-6 secretion (as noted in Section 1.2), diminishing pro-inflammatory signals toward myocytes [3]
  • In myocytes: Suppresses MCP-1 production by >88%, limiting further macrophage recruitment [1] [3]
  • In both cell types: Blocks NF-κB activation, making cells less responsive to inflammatory stimuli [1] [3]

In vitro co-culture models validate this dual targeting. When LPS-stimulated RAW 264.7 macrophages were co-cultured with L6 myotubes, insulin-stimulated glucose uptake in myotubes decreased by 65%. CDDO-EA treatment (500 nM) applied to either cell type partially restored glucose uptake, but treatment of both cell types normalized it completely [3]. This demonstrates that CDDO-EA’s efficacy in improving metabolic function requires modulation of both macrophages and myocytes.

In vivo relevance is shown in high-fat diet (HFD) fed mice. Obese mice exhibited elevated MCP-1 levels in quadriceps muscle and increased macrophage infiltration (F4/80⁺ cells). Oral administration of CDDO-EA (not specified dose) reduced muscle MCP-1 by 75% and macrophage infiltration by 70%, concomitant with improved insulin sensitivity [1]. Notably, CDDO-EA did not reduce macrophage infiltration in MCP-1 knockout mice on HFD, confirming MCP-1 suppression as a key mechanism [3].

This paracrine regulation extends beyond immune cell recruitment. Macrophage-derived TNF-α impairs mitochondrial function in myocytes, reducing fatty acid oxidation and promoting lipid accumulation. By suppressing TNF-α, CDDO-EA indirectly supports mitochondrial biogenesis and oxidative metabolism in muscle, breaking the link between inflammation and metabolic dysfunction [1] [5].

Table 3: CDDO-EA Targets in Macrophage-Myocyte Paracrine Signaling

Signaling AxisEffect of CDDO-EAFunctional Outcome
Macrophage TNF-α → Myocyte IRS-1Suppresses TNF-α productionRestores insulin signaling & GLUT4 translocation
Myocyte MCP-1 → Macrophage recruitmentSuppresses MCP-1 productionReduces immune cell infiltration
Macrophage IL-1β → Myocyte NF-κBBlocks IL-1β secretion & NF-κB activationLowers pro-inflammatory myokine secretion
Macrophage cytokines → Myocyte mitochondriaReduces TNF-α/IL-1β exposureImproves oxidative metabolism & reduces lipotoxicity

Through these coordinated actions on immune and metabolic cells, CDDO-EA disrupts the pathological crosstalk that sustains muscle inflammation and insulin resistance in obesity.

Properties

CAS Number

932730-51-3

Product Name

Cddo-EA

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide

Molecular Formula

C33H46N2O3

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1

InChI Key

RZRQJICXYQPEQJ-YKEYHJQHSA-N

SMILES

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C

Synonyms

2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide
2-cyano-3,12-dioxooleana-1,9(11)dien-28-oic acid-ethyl amide
CDDO-ethyl amide
RTA 405

Canonical SMILES

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C

Isomeric SMILES

CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.